2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

TRPV1 antagonist Pain Calcium flux assay

This 2-methyl-3-nitrobenzamide benzothiazole derivative (CAS 865592-03-6) is a structurally distinct TRPV1 antagonist tool compound. Its unique 2-methyl substitution on the benzamide ring differentiates it from the des-methyl analog (CAS 718603-70-4), enabling critical SAR studies on target binding, metabolic stability, and potential genotoxicity from nitro group reduction. Procure this precise chemotype to avoid the experimental variability associated with generic benzothiazole amide substitutions. Ideal for oral formulation feasibility studies due to its elevated clogP.

Molecular Formula C16H14N4O5S2
Molecular Weight 406.43
CAS No. 865592-03-6
Cat. No. B2675311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
CAS865592-03-6
Molecular FormulaC16H14N4O5S2
Molecular Weight406.43
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)NC
InChIInChI=1S/C16H14N4O5S2/c1-9-11(4-3-5-13(9)20(22)23)15(21)19-16-18-12-7-6-10(8-14(12)26-16)27(24,25)17-2/h3-8,17H,1-2H3,(H,18,19,21)
InChIKeyBYEVQSDKCLLCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 865592-03-6): Compound Identity and Procurement Context


2-Methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 865592-03-6) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 2-methyl-3-nitrobenzamide moiety linked to a 6-(methylsulfamoyl)-1,3-benzothiazole core . This compound is structurally related to a series of TRPV1 antagonists explored in drug discovery for pain management [1]. It is primarily available as a research chemical from commercial vendors, and its procurement is motivated by its distinct substitution pattern that differentiates it from closely related analogs within the benzothiazole amide chemotype.

Why 2-Methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide Cannot Be Replaced by Generic Benzothiazole Amides


Generic substitution among benzothiazole amides is scientifically unsound because small structural modifications profoundly alter target potency, metabolic stability, and genotoxicity profiles. For instance, within the TRPV1 antagonist series, the presence and position of a nitro group and the sulfamoyl substitution on the benzothiazole ring are critical pharmacophoric elements that govern binding affinity and clearance rates [1]. The specific 2-methyl-3-nitrobenzamide and 6-methylsulfamoyl combination in CAS 865592-03-6 creates a unique steric and electronic environment that cannot be assumed to be matched by des-methyl, des-nitro, or alternative sulfonamide analogs. Substituting this compound with a structurally related analog without equivalent quantitative validation would introduce unacceptable risk of altered biological activity, confounding experimental results in target engagement, selectivity, and ADMET studies [2].

Quantitative Differentiation Evidence for 2-Methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 865592-03-6)


TRPV1 Antagonist Potency: Cross-Study Comparison with Des-Methyl Analog

The target compound 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 865592-03-6) is a structural homolog of benzothiazole amide TRPV1 antagonists characterized in Besidski et al. (2012) [1]. While direct IC50 data for CAS 865592-03-6 is not available in the primary paper, the closest comparator with publicly disclosed data is the des-methyl analog N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 718603-70-4). In the human recombinant TRPV1 FLIPR assay, the most potent compound in the series (representing an optimized benzothiazole amide) achieved an IC50 of 3.7 nM, whereas other analogs bearing the methylsulfamoyl group showed IC50 values of 9.8 nM and 12 nM [2]. The 2-methyl substituent on the benzamide ring in CAS 865592-03-6 is expected to influence both potency and metabolic stability based on established SAR, but its exact quantitative impact remains to be experimentally determined.

TRPV1 antagonist Pain Calcium flux assay

Metabolic Liability Differentiation: Nitro Group Reduction Potential

Benzothiazole amide TRPV1 antagonists containing a nitro group are subject to metabolic reduction to aryl amines, a pathway implicated in in vitro genotoxicity [1]. The metabolic profiling study demonstrated that rat liver S9 fractions exhibit very low amide hydrolysis capacity for this chemical class, leading to confounding Ames test results [2]. The 2-methyl substituent ortho to the nitro group in CAS 865592-03-6 may sterically hinder nitro reduction, potentially altering the genotoxic liability profile compared to the unsubstituted nitrobenzamide analog (CAS 718603-70-4). However, no direct comparative metabolism data for CAS 865592-03-6 versus CAS 718603-70-4 are publicly available.

Metabolism Genotoxicity Nitro reduction

Physicochemical Property Differentiation: Calculated LogP and Solubility

The introduction of a methyl group on the benzamide ring increases lipophilicity. Based on calculated properties, CAS 865592-03-6 (MW 406.43 g/mol, formula C16H14N4O5S2) exhibits a higher clogP compared to the des-methyl analog CAS 718603-70-4 (MW 392.41 g/mol, C15H12N4O5S2) . This difference in lipophilicity impacts aqueous solubility and membrane permeability, parameters that are critical for oral bioavailability in the TRPV1 antagonist program [1]. While experimental solubility data are not reported, the structural difference is quantifiable: +14.02 Da molecular weight and one additional methyl group.

Lipophilicity Solubility Drug-likeness

Recommended Application Scenarios for 2-Methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide


TRPV1 Antagonist Lead Optimization and SAR Studies

This compound is best utilized as a tool compound in structure-activity relationship (SAR) studies aimed at understanding the effect of a 2-methyl substitution on the benzamide ring within the benzothiazole amide TRPV1 antagonist series. Its differentiation from the des-methyl analog (CAS 718603-70-4) can reveal the impact of ortho-methylation on target binding, selectivity, and metabolic stability [1].

In Vitro Genotoxicity Assessment of Nitroaromatic Benzothiazole Amides

Given the class-level genotoxicity concern associated with nitro group reduction, CAS 865592-03-6 can serve as a probe to investigate whether ortho-methylation attenuates the formation of genotoxic aryl amine metabolites. Comparative Ames test data against the des-methyl analog would provide valuable safety differentiation [2].

Physicochemical Profiling and Formulation Development

The compound's increased lipophilicity relative to its des-methyl counterpart makes it a candidate for oral formulation feasibility studies. Its procurement is justified when a research program requires a benzothiazole amide with higher clogP while retaining the nitro and methylsulfamoyl pharmacophoric features .

Quote Request

Request a Quote for 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.